N,N'-Dimethyldithiooxamide
Overview
Description
N,N'-Dimethyldithiooxamide is a chemical compound studied for its unique properties and applications in organic synthesis and analytical chemistry.
Synthesis Analysis
Research shows that various methods have been developed for synthesizing N,N'-Dimethyldithiooxamide and its related compounds. For instance, a study discusses the efficient and stereoselective N-vinylation of oxiranecarboxamides, a process relevant to the synthesis of compounds like N,N'-Dimethyldithiooxamide (Yang et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N'-Dimethyldithiooxamide has been studied using techniques like X-ray diffraction. For example, the crystal and liquid structures of N,N-dimethylthioformamide have been determined, showing planar molecules and insights into intermolecular interactions (Borrmann et al., 2000).
Chemical Reactions and Properties
N,N'-Dimethyldithiooxamide undergoes various chemical reactions, forming complex structures and demonstrating unique reactivity. For example, the synthesis and properties of new polyamides and polyimides derived from related compounds show the versatility of these reactions (Liaw et al., 1998).
Physical Properties Analysis
The physical properties of N,N'-Dimethyldithiooxamide-related compounds have been extensively studied. For instance, research on the synthesis and characterization of polyamides containing pendant pentadecyl chains reveals insights into the physical properties of similar compounds (More et al., 2010).
Chemical Properties Analysis
The chemical properties of N,N'-Dimethyldithiooxamide and its derivatives have been a subject of research, showing a range of reactivities and functionalities. Studies like the one on CuI/N,N-dimethylglycine-catalyzed coupling of vinyl halides with amides or carbamates provide valuable insights into these properties (Pan et al., 2004).
Scientific Research Applications
Chemical Reactivity and Heterocyclic Derivatives : N,N'-Dimethyldithiooxamide analogues are used as building blocks for synthesizing a wide range of heterocyclic and fused heterocyclic derivatives. These compounds have significant biological interest and are explored for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Luminescence Studies : The luminescence properties of N,N'-Dimethyldithiooxamide have been investigated, revealing its intense luminescence at low temperatures. This property is significant for materials science and photophysical studies (Larson, Arnett, & McGlynn, 1973).
Electronic Coupling and Molecular Orbital Theory : N,N'-Dimethyldithiooxamide has been used in studies involving electronic coupling and molecular orbital theory. The compound's role in altering the conformation of linked structures, influencing electronic communication, is of interest in the field of inorganic chemistry (Cotton, Li, & Murillo, 2009).
Redox Properties and Antimicrobial Activity : The redox properties of compounds containing N,N'-Dimethyldithiooxamide have been studied to understand their antimicrobial activity, particularly in relation to tuberculosis. This research provides insights into the design of future antitubercular drugs (Moreno et al., 2011).
DNA Intercalation and Antitumor Action : N,N'-Dimethyldithiooxamide derivatives, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have shown promise as DNA intercalators with antitumor action. This has led to clinical trials for cancer treatment (Baguley, Zhuang, & Marshall, 2004).
Toxicology and Metabolism Studies : Studies have been conducted on the toxicology and metabolism of N,N'-Dimethyldithiooxamide, particularly in relation to its use in industrial settings and its potential carcinogenic effects (Bardoděj, Malonová, & Mráz, 1985).
Safety And Hazards
N,N’-Dimethyldithiooxamide is harmful if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product. If swallowed, it is advised to get medical help and rinse the mouth .
Relevant Papers Several papers have been published on N,N’-Dimethyldithiooxamide. These include studies on the determination of rhenium , the electrical properties of Cu(II)-N,N’-dimethyldithiooxamide polymers , and the synthesis and stability of dirhenium (III) cluster compounds with isoleucine, serine, and proline in aqueous solutions .
properties
IUPAC Name |
N,N'-dimethylethanedithioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLIZYQZJMPNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059514 | |
Record name | Ethanedithioamide, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyldithiooxamide | |
CAS RN |
120-79-6 | |
Record name | N,N′-Dimethyldithiooxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedithioamide, N1,N2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Dimethyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Dimethyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedithioamide, N1,N2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedithioamide, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethyldithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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